3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate
Overview
Description
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate is a complex organic compound with a unique structure that includes a dioxooctahydro methanoisoindolyl group attached to a phenyl diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a suitable isoindoline derivative with a phenyl diphenylacetate precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl heptanoate
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
Uniqueness
Compared to similar compounds, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activity. Its diphenylacetate moiety, in particular, may enhance its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2,2-diphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-27-25-20-14-15-21(16-20)26(25)28(32)30(27)22-12-7-13-23(17-22)34-29(33)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,17,20-21,24-26H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOHWMGQBYUYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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